- Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/KetonesOrganometallics, 2020, 39(1), 165-171,
Cas no 93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-)

93547-88-7 structure
Produktname:Silanol, (1,1-dimethylethyl)diphenyl-
Silanol, (1,1-dimethylethyl)diphenyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Silanol, (1,1-dimethylethyl)diphenyl-
- t-BUTYLDIPHENYLSILANOL
- tert-butyl-hydroxy-diphenylsilane
- 1-(1,1-Dimethylethyl)-1,1-diphenylsilanol (ACI)
- Silanol, (1,1-dimethylethyl)diphenyl- (9CI)
- tert-Butyldiphenylsilanol
- DTXSID40345922
- F87603
- tert-Butyl(diphenyl)silanol #
- t-butyldiphenylsilyl mono-alcohol
- 93547-88-7
- CS-0458752
- Diphenyl-t-Butylsilanol
- SCHEMBL152027
- t-Butyl-diphenyl-silanol
- TBDPSOH
-
- Inchi: 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
- InChI-Schlüssel: UNAYGNMKNYRIHL-UHFFFAOYSA-N
- Lächelt: O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 256.128341792g/mol
- Monoisotopenmasse: 256.128341792g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 3
- Komplexität: 239
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 20.2Ų
Silanol, (1,1-dimethylethyl)diphenyl- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1078315-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 5g |
$225 | 2022-11-02 | |
eNovation Chemicals LLC | Y1078315-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 25g |
$595 | 2022-11-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-5g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 5g |
¥1335.00 | 2024-04-24 | |
A2B Chem LLC | AC99393-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-07-18 | |
A2B Chem LLC | AC99393-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 25g |
$423.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-25g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 25g |
¥4023.00 | 2024-04-24 | |
1PlusChem | 1P006FMP-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-1g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 1g |
¥331.00 | 2024-04-24 | |
A2B Chem LLC | AC99393-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 5g |
$120.00 | 2024-07-18 |
Silanol, (1,1-dimethylethyl)diphenyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)-6-methylpyridine-κN][(1… Solvents: Tetrahydrofuran ; 14 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Referenz
- A 3D Organically Synthesized Porous Carbon Material for Lithium-Ion BatteriesAngewandte Chemie, 2018, 57(37), 11952-11956,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile , Water ; 36 - 48 h, rt
Referenz
- Diverse functionalization of hydrosilanes and programmable synthesis of multisubstituted organosilanes enabled by neutral eosin Y photocatalysis, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Water , Oxygen Catalysts: Gold Solvents: Acetone ; 480 min, 1 atm, 30 °C
Referenz
- O2-enhanced catalytic activity of gold nanoparticles in selective oxidation of hydrosilanes to silanolsChemistry Letters, 2015, 44(8), 1062-1064,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Water , Oxygen Catalysts: Rose Bengal Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
- Metal-free visible-light-mediated aerobic oxidation of silanes to silanolsScience China: Chemistry, 2018, 61(12), 1594-1599,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: 1-Propanethiol, 3-(trimethoxysilyl)-, polymer with dimethoxydimethylsilane and t… (oxidized) Solvents: Water ; 24 h, 100 °C
Referenz
- Quantitative Evaluation of the Effect of the Hydrophobicity of the Environment Surrounding Bronsted Acid Sites on Their Catalytic Activity for the Hydrolysis of Organic MoleculesJournal of the American Chemical Society, 2019, 141(4), 1636-1645,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Methanol , Water
Referenz
- The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol tert-BuMe2SiOHJournal of Organometallic Chemistry, 1991, 421(2-3), 171-4,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: THF-d8 ; 1.5 h, 1 atm, rt
Referenz
- Nonhydrolytic synthesis of silanols by the hydrogenolysis of benzyloxysilanesChemistry Letters, 2014, 43(4), 429-431,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , 18-Crown-6 Solvents: Dimethyl sulfoxide
Referenz
- Base promoted preparation of alkenylsilanols from allylsilanesChemistry Letters, 1997, (10), 1077-1078,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Referenz
- Catalytic Enantioselective Dehydrogenative Si-O Coupling to Access Chiroptical Silicon-Stereogenic Siloxanes and AlkoxysilanesJournal of the American Chemical Society, 2021, 143(14), 5301-5307,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat AJournal of the American Chemical Society, 2018, 140(33), 10514-10523,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
- Silanol synthesis: reaction of hexaphenylcyclotrisiloxane with organometallic reagentsJournal of Organic Chemistry, 1993, 58(26), 7584-6,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Water ; rt; 45 min, rt
Referenz
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic AcidsJournal of Organic Chemistry, 2023, 88(14), 9853-9869,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2821715-53-9 Solvents: 1,4-Dioxane , Water ; 18 h, rt
Referenz
- Practical and Selective Bio-Inspired Iron-Catalyzed Oxidation of Si-H Bonds to Diversely Functionalized OrganosilanolsACS Catalysis, 2022, 12(15), 9143-9152,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 h, rt
Referenz
- Towards Multi-generation Assemblies with Tetraphenylmethane SubunitsSupramolecular Chemistry, 2003, 15(7-8), 495-503,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
Referenz
- Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water
Referenz
- A new fluoridolyzable anchoring linkage for orthogonal solid-phase peptide synthesis: design, preparation, and application of the N-(3 or 4)-[[4-(hydroxymethyl)phenoxy]-tert-butylphenylsilyl]phenyl pentanedioic acid monoamide (Pbs) handleJournal of Organic Chemistry, 1988, 53(22), 5240-8,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Referenz
- Silicon-centered chiral siloxy compound for chiral organic optoelectronic material and preparation method thereof, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol ; 30 min
Referenz
- Ruthenium(1+),(5-2,4-Cyclopentadien-1-yl)(3-2-propen-1-yl)(2-quinolinecarboxylato-N1,O2)-,Hexafluorophosphate(1) (1:1)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the [3,3] Thio-Claisen ProductsJournal of Organic Chemistry, 1999, 64(10), 3585-3591,
Silanol, (1,1-dimethylethyl)diphenyl- Raw materials
- LITHIUM-2-METHYL-2-PROPANIDE
- (1,1-Dimethylethyl)diphenylsilyl 2-propen-1-yl carbonate
- 2,2,4,4,6,6-Hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane
- tert-Butyldiphenylsilane
- Benzene, 1,3-bis[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- tert-Butyldiphenylchlorosilane
- Silane, (1,1-dimethylethyl)diphenyl(phenylmethoxy)-
- (αS)-4-Bromo-α-[[(4-methoxyphenyl)methoxy]methyl]-2-thiazoleethanol
Silanol, (1,1-dimethylethyl)diphenyl- Preparation Products
Silanol, (1,1-dimethylethyl)diphenyl- Verwandte Literatur
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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